diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate
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Overview
Description
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-aminoisophthalic acid and 4-methylbenzenesulfonyl chloride.
Formation of Sulfonamide: The 5-aminoisophthalic acid is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring and ester groups can contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-[(methylsulfonyl)amino]isophthalate: Similar structure but with a methylsulfonyl group instead of a 4-methylphenylsulfonyl group.
Dimethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate: Similar structure but with dimethyl ester groups instead of diethyl ester groups.
Uniqueness
Diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate is unique due to the presence of the 4-methylphenylsulfonyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications.
Properties
IUPAC Name |
diethyl 5-[(4-methylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-25-18(21)14-10-15(19(22)26-5-2)12-16(11-14)20-27(23,24)17-8-6-13(3)7-9-17/h6-12,20H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOYAIKJVPMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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